2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide
Description
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Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-13-19(21(29)26(24(13)3)16-7-5-4-6-8-16)22-20(28)14(2)25-18(27)12-11-17(23-25)15-9-10-15/h4-8,11-12,14-15H,9-10H2,1-3H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWSGHFIEPVALB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)N3C(=O)C=CC(=N3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique combination of a cyclopropyl group, a pyridazinone moiety, and a dimethylpyrazole substituent. Its molecular formula is , with a molecular weight of approximately 342.39 g/mol. The structural diversity suggests potential interactions with various biological targets.
Biological Activity Overview
Preliminary studies indicate that compounds similar to this one exhibit a range of biological activities:
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties against various pathogens. For instance, derivatives of pyridazinones have been tested against bacteria such as Escherichia coli and Staphylococcus aureus, demonstrating varying degrees of efficacy .
- Anticancer Potential : Research has indicated that pyridazine derivatives can possess anticancer properties. For example, compounds containing the pyridazinone core have been associated with inhibition of cancer cell lines, suggesting potential therapeutic applications in oncology .
- Anti-inflammatory Effects : Some related compounds exhibit anti-inflammatory activity, which is crucial for developing treatments for inflammatory diseases. The presence of specific functional groups may enhance this activity .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways have been proposed based on related compounds:
- Enzyme Inhibition : Many pyrazole and pyridazine derivatives act as inhibitors of enzymes involved in metabolic pathways or signal transduction, potentially leading to reduced cell proliferation in cancer cells .
- Receptor Modulation : The compound may interact with specific receptors in the body, modulating their activity and influencing physiological responses .
Case Studies
Several studies have explored the biological activities of structurally related compounds:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridazinone core (3-cyclopropyl-6-oxo-1,6-dihydropyridazine) undergoes nucleophilic substitution at the C-3 cyclopropyl position under mild conditions. For example:
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Reaction with primary amines at 60–80°C in ethanol yields 3-alkylamino-pyridazinone derivatives via displacement of the cyclopropyl group .
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Halogenation at C-5 using POCl₃/PCl₅ produces 5-chloro-pyridazinone intermediates , which are precursors for further functionalization .
Table 1: Substitution Reactions at the Pyridazinone Core
| Reactant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ethylenediamine | Ethanol, 70°C, 6 hr | 3-(2-Aminoethyl)-pyridazinone derivative | 72% | |
| POCl₃ | Reflux, 2 hr | 5-Chloro-3-cyclopropyl-pyridazinone | 85% |
Hydrolysis Reactions
The amide bond in the propanamide linker is susceptible to hydrolysis:
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Acidic hydrolysis (6M HCl, 100°C, 12 hr) cleaves the amide bond, yielding 2-(3-cyclopropyl-6-oxopyridazin-1-yl)propanoic acid and 4-amino-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole .
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Basic hydrolysis (5% NaOH, 80°C, 8 hr) produces the corresponding sodium carboxylate , which can be reprotonated to the free acid.
Oxidation and Reduction
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Oxidation : The cyclopropane ring undergoes ring-opening oxidation with KMnO₄/H₂SO₄ to form a 1,3-dicarboxylic acid derivative while retaining the pyridazinone scaffold.
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Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridazinone’s C=N bond to a dihydropyridazine derivative, altering its electronic properties .
Table 2: Redox Reactions
| Reaction | Reagents/Conditions | Major Product | Application |
|---|---|---|---|
| Cyclopropane oxidation | KMnO₄, H₂SO₄, 50°C, 4 hr | 3-(1,2-Dicarboxyethyl)-pyridazinone | Intermediate for SAR |
| Pyridazinone reduction | H₂ (1 atm), Pd/C, 25°C | 1,6-Dihydropyridazine analog | Bioactivity modulation |
Cycloaddition and Cross-Coupling
The pyrazole moiety participates in click chemistry reactions:
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Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes generates triazole-linked hybrids , enhancing solubility and bioactivity .
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Suzuki-Miyaura coupling at the pyrazole’s C-4 position with aryl boronic acids introduces aromatic diversity .
Functional Group Transformations
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Esterification : The terminal amide reacts with methanol/H₂SO₄ to form a methyl ester, improving membrane permeability .
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Transamidation : Treatment with primary amines (e.g., benzylamine) replaces the pyrazole-linked amide group, yielding analogs with varied pharmacokinetic profiles.
Table 3: Functionalization of the Propanamide Linker
| Reaction Type | Reagents | Key Product | Biological Impact |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux | Methyl ester derivative | Enhanced bioavailability |
| Transamidation | Benzylamine, DMF, 100°C | N-Benzyl-propanamide analog | Improved CNS penetration |
Stability Under Physiological Conditions
The compound shows pH-dependent stability:
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Acidic conditions (pH 2.0): Rapid hydrolysis of the amide bond (t₁/₂ = 2.1 hr) .
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Neutral conditions (pH 7.4): Stable for >24 hr, making it suitable for oral administration.
Mechanistic Insights
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for constructing the pyridazine and pyrazolone moieties in this compound, and how can reaction parameters be optimized?
- Methodological Answer :
- Use multi-step protocols, such as nucleophilic substitution under ethanol/piperidine conditions at controlled temperatures (0–5°C) to minimize side reactions .
- Optimize solvent systems (e.g., DMF for cyclopropane introduction) and monitor reaction progress via TLC .
- Purify intermediates via column chromatography and validate purity using HRMS (to confirm molecular ion accuracy) and NMR (to assign hydrogen/carbon environments) .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- Spectroscopic Validation : Assign 1H/13C NMR peaks using coupling patterns and chemical shifts (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, pyridazinone carbonyl at ~170 ppm) .
- Crystallographic Confirmation : Perform single-crystal X-ray diffraction to resolve bond lengths, angles, and spatial conformation .
- Purity Assessment : Use HPLC-UV with a C18 column (gradient elution) to quantify impurities. Match retention times with synthetic intermediates or degradation products .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions (e.g., DFT) and experimental data regarding the compound’s reactivity or bioactivity?
- Methodological Answer :
- Theoretical-Experimental Alignment : Cross-validate DFT-predicted electron density maps with X-ray charge density analysis .
- Bioactivity Discrepancies : Use surface plasmon resonance (SPR) to measure binding kinetics against predicted targets. If discrepancies arise, re-evaluate force field parameters in molecular dynamics (MD) simulations .
- Case Study : If predicted hydrogen bonding (e.g., pyridazinone carbonyl) is absent in crystallography, assess solvent effects or protonation states .
Q. How can the conformational flexibility of this compound be systematically analyzed to understand its interactions with biological targets?
- Methodological Answer :
- Solid-State vs. Solution-State Analysis : Compare X-ray-derived torsion angles with NOESY NMR data to identify solution-phase conformational preferences .
- Dynamic Behavior : Perform variable-temperature NMR to study ring-flipping in the cyclopropyl or pyrazolone moieties. Use MD simulations to model free-energy landscapes .
Q. What experimental design principles should guide stability studies under varying pH, temperature, and oxidative conditions to map degradation pathways?
- Methodological Answer :
- Stress Testing : Follow ICH Q1A guidelines for accelerated stability testing (40°C/75% RH, 0.1 M HCl/NaOH, 3% H2O2). Use LC-MS to identify degradation products (e.g., hydrolysis of the propanamide linkage) .
- Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life at standard conditions. Validate with real-time stability data .
Q. How can researchers address discrepancies between in silico ADMET predictions and in vitro toxicity or metabolic stability data?
- Methodological Answer :
- Validation Pipeline : Cross-check predictions from SwissADME and pkCSM with hepatocyte viability assays (MTT) and CYP450 inhibition screens.
- Metabolic Profiling : Use human liver microsomes to identify phase I/II metabolites. Adjust QSAR models using experimental clearance rates .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
